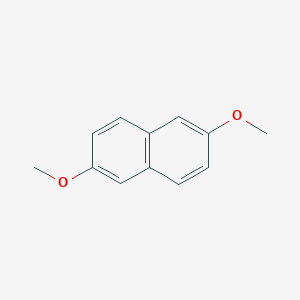

2,6-Dimethoxynaphthalene

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,6-dimethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-13-11-5-3-10-8-12(14-2)6-4-9(10)7-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKDVDYNDXGFPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203340 | |

| Record name | 2,6-Dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5486-55-5 | |

| Record name | 2,6-Dimethoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5486-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethoxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005486555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethoxynaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethoxynaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Catalytic Transformations of 2,6 Dimethoxynaphthalene and Its Precursors

Catalytic Alkylation and Transalkylation Strategies for Naphthalene (B1677914) Derivatives

The primary strategies for synthesizing 2,6-DMN involve the catalytic addition of methyl groups to a naphthalene core, either directly to naphthalene or to an intermediate like 2-methylnaphthalene (B46627). An alternative route involves transferring alkyl groups from other aromatic compounds.

To improve selectivity towards 2,6-DMN, researchers often use 2-methylnaphthalene (2-MN) as the starting material. d-nb.infoacs.orgresearchgate.net This strategy simplifies the product mixture, as one methyl group is already in the desired β-position. Zeolite catalysts like ZSM-5, Beta, and MCM-22 are commonly employed for this reaction. d-nb.infoacs.orgresearchgate.net For example, modifying ZSM-5 by substituting some framework aluminum with zirconium has been shown to improve the selectivity for 2,6-DMN and the ratio of 2,6- to 2,7-DMN. acs.orgresearchgate.net Similarly, Zr-impregnated beta zeolite catalysts have demonstrated significantly enhanced activity and selectivity, achieving a 2-MN conversion of up to 81% and a 2,6-DMN selectivity of 20%. d-nb.inforesearchgate.net The comprehensive modification of HZSM-5 with compounds like NH4F and SrO can also increase the 2,6-DMN selectivity to as high as 64.8% at a 10% conversion of 2-MN. researchgate.net

A novel and cost-effective approach for 2,6-DMN synthesis is the transalkylation of 2-MN with C10 aromatics (C10A). acs.orgacs.org In this process, a low-cost C10 aromatic mixture, a byproduct of petroleum refining, serves as both the solvent and the source of alkyl groups. acs.orgacs.org The reaction involves the transfer of alkyl groups (like ethyl, propyl, butyl) from the C10 aromatics to 2-MN over a zeolite catalyst, followed by subsequent reactions to form dimethylnaphthalene. acs.org This route avoids the use of methanol (B129727) and the associated coke formation, which can lead to better catalyst stability. acs.org A specially designed SiO2-Ni-H-Mordenite catalyst with nanosheet crystals has shown a 2-MN conversion above 67.1% and a 2,6-DMN yield over 10.7% during a 100-hour reaction, demonstrating good stability. acs.org

Shape-Selective Catalysis in 2,6-Dimethoxynaphthalene Synthesis

The success of the aforementioned synthetic strategies hinges on the principle of shape-selective catalysis, where the pore structure of the catalyst dictates the outcome of the reaction. Zeolites are crystalline aluminosilicates with well-defined microporous structures that are ideal for this purpose. scirp.org

A variety of zeolites have been extensively studied for the selective synthesis of 2,6-dialkylnaphthalenes. rsc.org The choice of zeolite has a profound impact on both activity and selectivity. bham.ac.uk

ZSM-5 : This medium-pore zeolite has a 3D channel system and is known for its high selectivity for β,β'-DMN isomers in naphthalene methylation, though its activity can be moderate. scielo.brd-nb.info The pore openings of ZSM-5 are thought to restrict the formation of bulkier isomers. researchgate.net

SAPO-11 : A member of the silico-aluminophosphate family, SAPO-11 has a one-dimensional pore structure with a pore opening (0.39 nm × 0.63 nm) that is particularly well-suited for sieving the products of naphthalene methylation. nih.govscielo.br It often exhibits the highest selectivity for 2,6-DMN and a high 2,6-/2,7-DMN ratio, making it a very promising catalyst. scirp.orgscielo.brijcce.ac.ir

Mordenite (B1173385) (HM) : This large-pore zeolite has shown high selectivity for 2,6-diisopropylnaphthalene (B42965) and can also be effective in methylation reactions. rsc.orgjlu.edu.cn It generally exhibits higher activity than medium-pore zeolites like ZSM-5 but with lower product selectivity. scielo.br

Beta (H-Beta) : As a large-pore, three-dimensional zeolite, H-Beta is highly active in alkylation reactions. dicp.ac.cnmdpi.com In the methylation of 2-MN, Zr-modified Beta zeolite has achieved high conversion and a 2,6-DMN/2,7-DMN ratio of up to 2.6. d-nb.inforesearchgate.net

Table 1: Comparison of Zeolite Performance in Naphthalene Methylation This table presents a summary of findings from various studies on the catalytic performance of different zeolites.

| Catalyst | Naphthalene Conversion (%) | 2,6-DMN Selectivity (%) | 2,6-/2,7-DMN Ratio | Reference(s) |

|---|---|---|---|---|

| Mordenite | 60.2 | - | - | scielo.br |

| SAPO-11 | - | 52.8 (DMN selectivity) | 1.46 | scielo.br |

| Zr-modified Beta | 81 (of 2-MN) | 20 | 2.6 | researchgate.net, d-nb.info |

| HZSM-12 (modified) | 58.3 | 27.3 | - | researchgate.net |

| PdO/SAPO-11 | - | High | High | scirp.org |

The selectivity of zeolite catalysts in naphthalene alkylation is governed by two main factors: the catalyst's pore structure and its acidity. d-nb.infodicp.ac.cn

Pore Structure: The dimensions of the zeolite channels act as a molecular sieve, controlling which reactant and product molecules can enter and exit. This is the essence of shape selectivity. For 2,6-DMN synthesis, the goal is to use a catalyst whose pores favor the formation and diffusion of the slim 2,6-DMN isomer while hindering the formation of bulkier isomers and the closely related 2,7-DMN. scirp.orgacs.org SAPO-11 is considered highly effective because its one-dimensional pores are comparable in size to the kinetic diameter of the desired products, allowing it to effectively discern between isomers. nih.govscielo.br In contrast, large-pore zeolites like HY and mordenite provide enough space for multiple reactions to occur, leading to higher activity but lower selectivity. scielo.br

Chemical Synthesis Approaches to this compound

The synthesis of this compound is primarily achieved through the direct methylation of its dihydroxy precursor. This approach is a classic example of Williamson ether synthesis, adapted for aromatic alcohols (phenols).

The most direct laboratory and potential industrial synthesis of this compound involves the O-dimethylation of 2,6-dihydroxynaphthalene (B47133). This reaction typically employs a methylating agent in the presence of a base. Dimethyl sulfate (B86663) (DMS) is a common and effective reagent for this transformation, reacting with the phenoxide ions generated from 2,6-dihydroxynaphthalene by a base like sodium hydroxide (B78521) (NaOH). acs.orgresearchgate.net

The efficiency of the methylation process is influenced by several factors, including the choice of solvent, the method of adding reagents, and the reaction atmosphere. Studies on the analogous synthesis of 1,6-dimethoxynaphthalene (B30794) from 1,6-dihydroxynaphthalene (B165171) provide significant insights into optimizing these conditions. acs.orgresearchgate.net The reaction is often performed under an inert atmosphere, such as nitrogen, to prevent the oxidation of the electron-rich dihydroxynaphthalene substrate, which can be significant in an alkaline medium. acs.orgresearchgate.net The use of a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄) can further improve yield and purity by suppressing oxidative side reactions. acs.orgresearchgate.net

The choice of solvent and the method of base addition have been identified as the most critical factors affecting yield and purity. acs.org A two-phase system or the use of phase-transfer catalysts can enhance the reaction rate. The slow, controlled addition of the base to the mixture of the diol and methylating agent is often preferred to maintain an optimal pH and minimize the hydrolysis of the dimethyl sulfate. researchgate.net Under optimized conditions, this methylation process can achieve very high yields and purity, potentially eliminating the need for extensive purification steps in an industrial setting. acs.orgresearchgate.net

| Parameter | Condition/Reagent | Impact on Synthesis | Reference |

|---|---|---|---|

| Methylating Agent | Dimethyl Sulfate (DMS) | Highly effective and commonly used for O-methylation of phenols. | acs.orgresearchgate.net |

| Base | Sodium Hydroxide (NaOH) | Deprotonates the hydroxyl groups to form reactive phenoxides. | acs.org |

| Solvent System | Ethanol, Water, or two-phase systems | Affects solubility of reactants and can influence reaction rate and side reactions. Has a high effect on yield and purity. | acs.org |

| Atmosphere | Inert (Nitrogen) | Prevents oxidation of the dihydroxynaphthalene substrate, leading to higher purity and yield. | acs.org |

| Additive | Sodium Dithionite (Na₂S₂O₄) | Acts as a reductant to prevent oxidative degradation of the starting material. | acs.orgresearchgate.net |

| Reaction Temperature | Varied (e.g., 0-50 °C) | Considered a less critical factor compared to solvent and reagent addition method. | acs.org |

While direct methylation of 2,6-dihydroxynaphthalene is straightforward, large-scale industrial synthesis of specific naphthalene isomers often involves more complex, multi-step routes starting from inexpensive petrochemical feedstocks. The production of 2,6-dimethylnaphthalene (B47086) (2,6-DMN), a precursor to high-performance polyethylene (B3416737) naphthalate (PEN) polymers, serves as a well-documented proxy for the industrial challenges in producing a single, desired naphthalene isomer. nacatsoc.orgwikipedia.org These processes highlight the intricate catalytic and separation technologies required.

One major route is the "alkenylation process," which starts with o-xylene (B151617) and butadiene. wikipedia.org These are reacted to form 5-(ortho-tolyl)pent-2-ene, which is then cyclized to 1,5-dimethyltetraline. Subsequent dehydrogenation yields 1,5-dimethylnaphthalene, which is finally isomerized to the desired 2,6-dimethylnaphthalene. wikipedia.org This final isomerization step produces a mixture of isomers, necessitating complex separation processes like selective crystallization and adsorption to isolate the 2,6-DMN. wikipedia.orgresearchgate.net

Innovations in catalysis have focused on improving the selectivity of these transformations. Shape-selective zeolites, such as ZSM-5, H-Beta, and mordenite, are crucial in these processes. researchgate.netacs.orgacs.org These catalysts can be used in:

Methylation of Naphthalene or 2-Methylnaphthalene: Using methanol as a methylating agent over a shape-selective zeolite catalyst can favor the formation of the 2,6-isomer. researchgate.netacs.org

Transalkylation: This process involves the reaction of 2-methylnaphthalene with a polymethylbenzene (like C10 aromatics) over a zeolite catalyst. acs.orgacs.orgacs.org The catalyst's pore structure guides the reaction towards the sterically favored 2,6-DMN.

Isomerization: Catalytic isomerization of an undesired dimethylnaphthalene isomer mixture to a mixture enriched in the 2,6-isomer is a key step in many processes. nacatsoc.orgresearchgate.net

These industrial strategies underscore the economic and technical challenges of producing pure, symmetrically substituted naphthalenes. The choice of starting materials, catalyst design, and integration of reaction and separation steps are all critical for an economically viable process. nacatsoc.orggoogle.com

| Process Name | Key Starting Materials | Core Transformation Steps | Key Catalyst Type | Reference |

|---|---|---|---|---|

| Alkenylation Process | o-Xylene, Butadiene | Alkenylation, Cyclization, Dehydrogenation, Isomerization | Base catalyst, Isomerization catalyst | wikipedia.org |

| Acylation Process | m-Xylene, Propylene, Carbon Monoxide | Acylation, Hydrogenation, Dehydrogenation/Cyclization | Not specified | google.com |

| Shape-Selective Methylation | Naphthalene or 2-Methylnaphthalene, Methanol | Direct methylation using a shape-selective catalyst to favor 2,6-DMN. | Zeolites (e.g., ZSM-5, H-Beta) | researchgate.netacs.org |

| Shape-Selective Transalkylation | 2-Methylnaphthalene, C10 Aromatics | Transfer of a methyl group from a polymethylbenzene to 2-methylnaphthalene. | Zeolites (e.g., H-Mordenite, ZSM-5/Beta composite) | acs.orgacs.org |

Derivatization and Functionalization Strategies

The this compound scaffold can be chemically modified to produce a variety of derivatives with applications in materials science and medicinal chemistry. Functionalization can occur at the aromatic ring or via transformation of the methoxy (B1213986) groups.

One common derivatization is electrophilic aromatic substitution. The electron-donating nature of the two methoxy groups activates the naphthalene ring towards substitution. For example, bromination of a dimethoxynaphthalene system can lead to compounds like 2-Bromo-3,6-dimethoxynaphthalene, introducing a versatile handle for further cross-coupling reactions. sciencemadness.org

Another key strategy is the demethylation of the methoxy groups. beilstein-journals.org Cleaving one or both methyl ethers, typically with reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr), reveals the corresponding hydroxy groups. The resulting 2,6-dihydroxynaphthalene is a valuable building block itself, used in the synthesis of liquid crystalline polymers and fluorescent probes. researchgate.neticho.edu.pl This conversion allows access to a different set of chemical transformations, such as re-alkylation with different groups or esterification.

More advanced methods for C-H functionalization, while not specifically detailed for this compound in the provided sources, represent a modern approach to derivatization. nih.gov Catalytic methods, often employing transition metals like rhodium or iron, can selectively activate C-H bonds at specific positions, allowing for the direct introduction of new functional groups (e.g., amines, alkyls) without pre-functionalized starting materials. nih.govmdpi.com This strategy offers a powerful route to novel derivatives that might be difficult to access through classical electrophilic substitution. The inherent symmetry and electronic properties of this compound make it an interesting substrate for such selective transformations.

Ultimately, the derivatization of this compound is a means to create more complex molecules. It acts as a key intermediate in the synthesis of various fine chemicals, where its naphthalene core provides a rigid and electronically defined platform for constructing larger, functional systems. nih.gov

Applications of 2,6 Dimethoxynaphthalene in Polymeric Materials Research

Precursors for High-Performance Polyester (B1180765) Synthesis

The naphthalene (B1677914) unit is a critical component in high-performance polyesters, offering enhanced properties compared to their benzene-based counterparts. 2,6-Dimethoxynaphthalene can be a starting point for creating the necessary monomers for these advanced materials.

Role in Polyethylene (B3416737) Naphthalate (PEN) Production

Polyethylene naphthalate (PEN) is a high-performance polyester known for its superior mechanical strength, thermal stability, and barrier properties compared to polyethylene terephthalate (B1205515) (PET). nacatsoc.org The key monomer for PEN is 2,6-naphthalenedicarboxylic acid (2,6-NDA) or its dimethyl ester, dimethyl-2,6-naphthalenedicarboxylate (2,6-NDC). researchgate.netgoogle.com

While the direct industrial route to 2,6-NDA and 2,6-NDC often starts from 2,6-dimethylnaphthalene (B47086) (2,6-DMN), this compound represents a potential, though less common, precursor. researchgate.netwikipedia.org The conversion would involve the oxidation of the methoxy (B1213986) groups to carboxylic acid groups. The more prevalent pathway involves the liquid-phase oxidation of 2,6-DMN to produce 2,6-NDA. wikipedia.orggoogle.com This 2,6-NDA is then esterified with ethylene (B1197577) glycol to produce PEN. nacatsoc.orgwikipedia.org

The synthesis of 2,6-DMN itself is a complex process, often starting from o-xylene (B151617) and butadiene. researchgate.netwikipedia.org The difficulty in synthesizing and isolating the desired 2,6-isomer of dimethylnaphthalene contributes to the higher cost of PEN compared to PET. nacatsoc.orgindustryarc.com

| Property | Polyethylene Naphthalate (PEN) | Polyethylene Terephthalate (PET) | Reference |

|---|---|---|---|

| Glass Transition Temp | Higher than PET | Lower than PEN | |

| Moisture Barrier | Superior | Moderate | |

| Thermal Stability | Excellent | Good |

Monomer Functionalization for Enhanced Polymer Properties

Functionalization of the naphthalene core allows for the tailoring of polymer properties. Starting with this compound, demethylation to 2,6-dihydroxynaphthalene (B47133) (2,6-DHN) provides hydroxyl groups that are reactive sites for further modification. sigmaaldrich.com These hydroxyl groups can be used to introduce other functional moieties or to create ester linkages in polyesters.

For instance, 2,6-dihydroxynaphthalene can be reacted with various diacids or their derivatives to form a range of polyesters with different properties. The rigid naphthalene unit from the original this compound contributes to a higher glass transition temperature and improved thermal stability in the resulting polymers. google.com

Liquid Crystalline Polymer (LCP) Development

The rigid, rod-like structure of the naphthalene ring makes derivatives of this compound suitable for the creation of liquid crystalline polymers (LCPs). researchgate.net LCPs are a class of materials that exhibit properties between those of a conventional liquid and a solid crystal. researchgate.net

Incorporation into Thermotropic and Lyotropic Liquid Crystals

Derivatives of this compound, particularly those derived from 2,6-dihydroxynaphthalene, are used as mesogenic units in thermotropic liquid crystals. tandfonline.com Thermotropic LCs exhibit liquid crystalline behavior as a function of temperature. frontiersin.orgijpras.com The rigid naphthalene core, when combined with flexible side chains, can lead to the formation of nematic and smectic phases. tandfonline.comsfu.ca

Lyotropic liquid crystals, which form in the presence of a solvent, can also be created using amphiphilic molecules derived from the naphthalene structure. frontiersin.orgwikipedia.org However, the primary application for naphthalene-based monomers is in the field of thermotropic LCPs. researchgate.net

Mesomorphic Behavior of Derivatives

The mesomorphic behavior, or the formation of liquid crystal phases, of derivatives is highly dependent on their molecular structure. For example, a series of symmetric monomers based on a central 2,6-dihydroxynaphthalene unit with biphenyl (B1667301) systems and terminal alkoxy chains have been shown to exhibit enantiotropic nematic phases. tandfonline.com Longer alkoxy chains in these derivatives can also lead to the emergence of smectic C phases. tandfonline.comsfu.ca

The linearity and rigidity of the 2,6-disubstituted naphthalene core are key to promoting this mesomorphic behavior. tandfonline.com By altering the length and nature of the flexible side chains attached to the naphthalene core, the temperature range and type of liquid crystalline phase can be precisely controlled. sfu.ca

| Naphthalene Derivative Structure | Observed Liquid Crystal Phase(s) | Key Structural Feature | Reference |

|---|---|---|---|

| Symmetric 2,6-dihydroxynaphthalene with biphenyl and shorter alkoxy chains (n=7-10) | Enantiotropic Nematic (N) | Rigid naphthalene core, shorter flexible chains | tandfonline.com |

| Symmetric 2,6-dihydroxynaphthalene with biphenyl and longer alkoxy chains (n=11-12) | Enantiotropic Nematic (N), Monotropic Smectic C (SmC) | Longer flexible chains promoting higher order | tandfonline.com |

| Unsymmetrical 2,6-di(4'-n-alkoxybenzoyloxy)naphthalenes | Nematic (N), Smectic C (SmC) | Reduced molecular symmetry | sfu.ca |

Other Polymerization Pathways

Beyond polyesters and LCPs, derivatives of this compound can be incorporated into other polymer architectures. For example, 2,6-dihydroxynaphthalene can be used in the synthesis of polyimides and other high-performance polymers where the rigid naphthalene unit can enhance thermal and mechanical properties. a2bchem.com

Additionally, functionalized naphthalene monomers can be used in oxidative coupling polymerization. For instance, the polymerization of 2,6-dihydroxynaphthalene can lead to the formation of poly(2,6-dihydroxynaphthalene). researchgate.net These alternative polymerization routes expand the utility of the 2,6-naphthalene scaffold in creating novel materials with tailored properties.

Oxidative-Coupling Polymerization of Dihydroxynaphthalene Analogues

The oxidative-coupling polymerization of dihydroxynaphthalene analogues, particularly 2,6-dihydroxynaphthalene (2,6-DHN), has been investigated as a method to synthesize regiocontrolled poly(naphthylene)s. This process typically involves the use of a catalyst and occurs in a basic medium, where the choice of base significantly influences the structure of the resulting polymer.

Detailed research has shown that the polymerization of 2,6-DHN can proceed via C-C bond formation. researchgate.net A convenient method for creating regiocontrolled poly(2,6-dihydroxy-1,5-naphthylene) (PDHN) with high molecular weights involves using di-μ-hydroxo-bis[(N,N,N′,N′-tetramethylethylenediamine)copper (II)] chloride as a catalyst in 2-methoxyethanol (B45455) under air. researchgate.net

The reaction environment, especially the type of base used, plays a critical role in the polymerization outcome. When alkaline metal bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) are used in water with a copper(II) catalyst, over-oxidation can occur, leading to the formation of quinone units and C-O coupling that forms ether units within the polymer chain. researchgate.net In contrast, the use of specific amine bases can prevent these side reactions. For instance, amines such as ethanolamine (B43304) ((HOCH₂CH₂)NH₂) and tris(hydroxymethyl)aminomethane ((HOCH₂)₃CNH₂) have been shown to produce pure poly(2,6-dihydroxy-1,5-naphthylene) without the undesirable quinone and ether structures. researchgate.net Interestingly, it was discovered that a catalyst is not essential for amines to promote this polymerization. researchgate.net

Another approach is solid-state polymerization. Grinding crystals of a 2,6-dihydroxynaphthalene-benzylamine complex with iron(III) chloride hexahydrate (FeCl₃·6H₂O) powder in a mortar at room temperature has been shown to result in the 1,5-oxidative-coupling polymerization of 2,6-dihydroxynaphthalene. nih.gov

Table 1: Effect of Base on Oxidative Coupling Polymerization of 2,6-Dihydroxynaphthalene in Water

| Base Type | Base Examples | Catalyst | Resulting Polymer Structure | Citation |

| Alkaline Metal | NaOH, K₂CO₃ | Copper(II) disodium (B8443419) ethylenediaminetetraacetate (B1237979) tetrahydrate | Promotes over-oxidation to form quinone and ether units | researchgate.net |

| Amine | HOCH₂CH₂NH₂, (HOCH₂)₃CNH₂ | Dispensable | Produces poly(2,6-dihydroxy-1,5-naphthylene) without quinone or ether units | researchgate.net |

| Amine | Me₂NH, Me₃N, BnNH₂ | Dispensable | Quinone and ether units are formed | researchgate.net |

Synthesis of Alkoxylated Novolacs

Alkoxylated novolacs, a class of phenolic resins, can be synthesized using dimethoxynaphthalene isomers. These materials are noted for their high thermal stability and good solubility in organic solvents, which addresses a common limitation of conventional novolacs that often have poor solubility and are of low molecular weight. researchgate.netcnrs.fr The synthesis involves an acid-catalyzed addition-condensation reaction between a dimethoxynaphthalene monomer and formaldehyde (B43269). researchgate.netresearchgate.net

The structure of the monomer plays a significant role in the architecture of the resulting polymer. For example, the polymerization of 2-methoxynaphthalene (B124790) with an equimolar amount of formaldehyde yields a polymer with a largely linear backbone. researchgate.netresearchgate.net In contrast, using 1,5-dimethoxynaphthalene (B158590) as the monomer results in a branched polymer. researchgate.netresearchgate.net This structural difference also impacts the thermal properties of the novolacs.

The thermal stability of these alkoxylated naphthalene-based novolacs is a key characteristic. Thermogravimetric analysis (TGA) is used to determine the temperature at which 10% weight loss occurs (T₁₀), providing a measure of thermal stability. Research indicates that these polymers exhibit good heat resistance. researchgate.netresearchgate.net The protection of phenolic hydroxyl groups by converting them to alkoxyl groups is a crucial strategy for developing novel, high-molecular-weight phenolic resins that can be used as high-performance engineering plastics. cnrs.fr These alkoxylated resins are often soluble in solvents like acetone, tetrahydrofuran (B95107) (THF), and chloroform, but insoluble in methanol (B129727) and water. cnrs.fr

Table 2: Properties of Alkoxylated Naphthalene-Based Novolacs from Formaldehyde Condensation

| Monomer | Polymer Molecular Weight (Mₙ) | Polydispersity (Mₙ/Mₙ) | Polymer Structure | T₁₀ (°C) | Citation |

| 2-Methoxynaphthalene | 3100 | 1.7 | Approximately Linear | 402 | researchgate.netresearchgate.net |

| 1,5-Dimethoxynaphthalene | 1900 | 2.3 | Branched | 359 | researchgate.netresearchgate.net |

Contributions of 2,6 Dimethoxynaphthalene to Supramolecular Chemistry

Design and Synthesis of Naphthalene-Based Macrocyclic Hosts

The synthesis of macrocycles from naphthalene (B1677914) monomers has gained significant interest due to the potential for creating hosts with large, electron-rich cavities. rsc.orgacs.org The use of 2,6-dimethoxynaphthalene as a monomeric unit has led to the development of novel macrocyclic architectures.

Prismarenes are a class of macrocycles composed of 1,5-methylene bridged 2,6-dialkoxynaphthalene units. rsc.org Their synthesis is a notable example of a thermodynamically controlled process, where the final product distribution can be influenced by a templating agent. nih.govacs.org

The initial attempts to synthesize prismarenes by reacting this compound with paraformaldehyde in the presence of BF₃·Et₂O at 30°C in 1,2-dichloroethane (B1671644) (1,2-DCE) resulted in the formation of only linear oligomers. nih.govacs.org To achieve cyclization, the reaction conditions were modified to include a stronger acid, higher temperature, and higher dilution. nih.govacs.org When this compound was reacted with paraformaldehyde in the presence of trifluoroacetic acid (TFA) in 1,2-DCE at 70°C, a mixture of prism rsc.orgarene and its 1,4-confused isomer (1,4-C-prism rsc.orgarene) was obtained. nih.govunits.it

A significant breakthrough in the synthesis of prismarenes was the use of a template. nih.govacs.org The addition of a dicationic guest, such as 1,4-dihexyl-diazabicyclo[2.2.2]octane (1,4-dihexyl-DABCO), as a template dramatically increased the yield of the desired prism rsc.orgarene. rsc.org For instance, in the presence of a specific ammonium (B1175870) iodide salt template, the yield of prism rsc.orgarene was impressively boosted to 47%. nih.govacs.org The template effect allows for the selective isolation of a specific macrocycle from an equilibrium mixture. nih.govunits.it For example, using a tetraethylammonium (B1195904) cation as a template led to the isolation of prism rsc.orgarene. researchgate.net

The structure of prismarenes has been confirmed by various techniques, including 1D and 2D NMR spectroscopy and X-ray crystallography. nih.govunits.it X-ray analysis of prism rsc.orgarene revealed three pseudopolymorphs (α, β, and γ forms), which differ in the number of co-crystallized solvent molecules. acs.org These structures are composed of a racemic mixture of inherently chiral molecules. acs.org The prism rsc.orgarene macrocycle possesses a deep, π-electron-rich aromatic cavity. nih.govunits.it

| Product | Reactants | Catalyst/Template | Solvent | Temperature | Yield | Citation |

| Linear Oligomers | This compound, Paraformaldehyde | BF₃·Et₂O | 1,2-DCE | 30°C | - | nih.govacs.org |

| Prism rsc.orgarene | This compound, Paraformaldehyde | TFA | 1,2-DCE | 70°C | 0.3% | nih.govunits.it |

| 1,4-C-Prism rsc.orgarene | This compound, Paraformaldehyde | TFA | 1,2-DCE | 70°C | 40% | nih.govunits.it |

| Prism rsc.orgarene | This compound, Paraformaldehyde | TFA, 4²⁺·2I⁻ (Template) | 1,2-DCE | 70°C | 47% | nih.govacs.org |

| Prism rsc.orgarene | This compound, Paraformaldehyde | TFA, 6⁺·I⁻ (Template) | 1,2-DCE | 70°C | 20% | nih.gov |

Table 1: Synthesis of Prismarenes from this compound.

Calixnaphthalenes and hybrid arenes containing naphthalene units offer enlarged and electron-rich cavities compared to traditional calixarenes. rsc.org A one-step synthesis of calix units.itnaphthalenes has been achieved through the condensation of 1,6-dimethoxynaphthalene (B30794) with formaldehyde (B43269), catalyzed by trifluoroacetic acid (TFA). rsc.orgresearchgate.net This reaction yielded two regioisomeric calix units.itnaphthalenes. researchgate.net

More recently, hybrid macrocycles that combine the structural features of calixarenes with the recognition capabilities of naphthalene-based macrocycles have been developed. acs.org A notable example is the calix nih.govnaphth nih.govarene, which is composed of alternating p-tert-butylphenol and 2,3-dimethoxynaphthalene (B160810) units. mdpi.com The synthesis of these hybrid structures often employs a fragment coupling synthesis (FCS) approach, which allows for the creation of macrocycles from diverse building blocks. mdpi.com This method provides a pathway to novel macrocycles that are not easily accessible through one-pot condensations. mdpi.com

The development of calix[n]naphth[m]arenes, a class of deep-cavity hybrid macrocycles, has been expanded with the synthesis of calix units.itnaphth units.itarene (C4N4). mdpi.com This was achieved via a 2+2 fragment coupling macrocyclization, where the choice of solvent was critical for the selective formation of the desired product. mdpi.com The structure of C4N4, confirmed by X-ray analysis, shows a chair-like 1,2,3,4-alternate conformation. mdpi.com

Pagodaarenes are another class of macrocyclic hosts with large and rigid cavities. However, the reported synthesis of pagoda rsc.orgarene involves the use of 2,6-dimethoxyanthracene, not this compound, as the monomeric subunit. chinesechemsoc.org This synthesis is a one-pot condensation with paraformaldehyde catalyzed by trifluoroacetic acid (TFA). chinesechemsoc.org The resulting pagoda rsc.orgarene has a highly symmetrical pentagonal structure with a deep, electron-rich cavity capable of forming stable 1:2 host-guest complexes. chinesechemsoc.org

Host-Guest Chemistry and Molecular Recognition Phenomena

The unique cavities of naphthalene-based macrocycles derived from this compound enable them to act as hosts for a variety of guest molecules, leading to interesting molecular recognition phenomena.

Prismarenes, with their deep π-electron-rich cavities, show a strong affinity for quaternary ammonium guests. nih.govunits.it The complexation is driven by favorable cation-π and N⁺-C-H···π interactions. nih.govunits.it The binding constants for these host-guest complexes have been determined using ¹H NMR experiments. acs.org For example, prism rsc.orgarene forms stable complexes with various ammonium cations in solution. acs.orgresearchgate.net The size of the prismarene ring can be selected to complement the size of the guest, as demonstrated by the selective formation of prism rsc.orgarene or prism rsc.orgarene in the presence of different templating ammonium ions. nih.gov

Hybrid macrocycles like calix nih.govnaphth nih.govarenes also exhibit significant molecular recognition capabilities. acs.org They can complex alkali metal cations, with cation-π interactions between the guest cation and the naphthalene walls playing a crucial role in stabilizing the complex. acs.org For instance, a sodium cation can be sandwiched between the two oxygenated rings of the naphthalene units within the macrocycle. acs.org

Pagoda rsc.orgarenes, derived from anthracene, are capable of encapsulating two guest molecules simultaneously, forming 1:2 complexes with guests such as aryl-pyridinium and bipyridinium salts. chinesechemsoc.org This is attributed to their large and deep electron-rich cavity. chinesechemsoc.org The stability of these complexes is enhanced by multiple C-H···π interactions between the host and the guests. chinesechemsoc.org

| Host Macrocycle | Guest Type | Driving Interactions | Citation |

| Prism rsc.orgarene | Quaternary Ammonium Cations | Cation-π, N⁺-C-H···π | nih.govacs.orgunits.it |

| Calix nih.govnaphth nih.govarene | Alkali Metal Cations (e.g., Na⁺, Cs⁺) | Cation-π, Ion-Dipole | acs.org |

| Pagoda rsc.orgarene | Aryl-pyridinium, Bipyridinium Salts | C-H···π, π-π Stacking | chinesechemsoc.org |

Table 2: Encapsulation of Organic Guests by Naphthalene and Anthracene-Based Macrocycles.

Charge-transfer (CT) interactions are a key driving force in the formation of some host-guest complexes. thno.orgrsc.org These interactions occur between an electron-rich donor and an electron-deficient acceptor. rsc.org The electron-rich nature of naphthalene derivatives makes them excellent donor components in such systems.

A well-documented example involves the formation of a ternary complex between cucurbit acs.orguril (CB acs.org), an electron-rich guest like 2,6-dihydroxynaphthalene (B47133), and an electron-deficient viologen guest. acs.orgacs.org The encapsulation within the macrocyclic host significantly enhances the charge-transfer interaction between the two guest molecules. acs.org This host-enhanced or host-stabilized charge-transfer interaction can be a powerful tool for constructing supramolecular assemblies. rsc.orgacs.org While this specific example uses 2,6-dihydroxynaphthalene, the principle is directly applicable to systems involving macrocycles derived from this compound, which also possess electron-rich cavities capable of promoting such interactions. nih.govunits.it The formation of stable charge-transfer complexes can lead to observable changes, such as the appearance of new colors, which has applications in sensing and the development of functional materials. chinesechemsoc.org

Chiral Recognition and Sensing

The incorporation of this compound into macrocyclic structures has given rise to a fascinating area of research focused on chiral recognition and sensing. While this compound itself is achiral, its assembly into specific three-dimensional architectures can generate chirality.

A significant breakthrough in this area has been the synthesis of prism[n]arenes , a class of macrocycles composed of 1,5-methylene-bridged 2,6-dialkoxynaphthalene units. rsc.orgrsc.org These prism-shaped molecules possess planar chirality due to the fixed orientation of the naphthalene walls, leading to the existence of stable, enantiomerically resolvable isomers (pR and pS). rsc.orgnih.gov Although these enantiomers can interconvert in solution through the rotation of the naphthalene units, this process can be hindered by introducing bulky groups or through complexation with a guest molecule. rsc.orgresearchgate.net

The chiral cavities of prismarenes make them excellent candidates for enantioselective recognition of chiral guest molecules. Research has shown that the complexation of prismarenes with chiral amino acids and their derivatives leads to the induction of strong signals in circular dichroism (CD) spectroscopy. rsc.org This phenomenon, where the achiral host in its racemic form exhibits a CD signal upon binding to a chiral guest, is a hallmark of effective chiroptical sensing. The handedness of the induced CD signal often correlates with the absolute configuration of the guest enantiomer, allowing for its identification. unisa.it

For instance, studies on prism rsc.orgarenes have demonstrated their ability to recognize chiral amino acid derivatives, with the induced CD signals varying based on the length of the alkyl chains on the prismarene's rims. rsc.org More recently, the chiral recognition capabilities of an enantiomerically resolvable prism nih.govarene, synthesized from a derivative of this compound, were investigated with a variety of chiral ammonium guests, including the ethyl ester of lysine. nih.gov The formation of host-guest complexes was confirmed by NMR spectroscopy, which showed significant shifts in the signals of the guest protons upon encapsulation within the macrocycle's cavity. nih.gov This ability to induce and sense chirality makes prismarenes derived from this compound promising platforms for the development of advanced chiral sensors. unisa.it

Self-Assembly and Supramolecular Architectures in Solution and Solid State

The propensity of this compound and its derivatives to self-assemble into ordered structures is a cornerstone of its contribution to supramolecular chemistry. This is evident in both solution-phase and solid-state studies, leading to the formation of discrete macrocycles, cocrystals, and extended supramolecular networks.

The synthesis of prism[n]arenes is a prime example of thermodynamically controlled self-assembly in solution. The reaction of this compound with paraformaldehyde in the presence of an acid catalyst can lead to a mixture of linear oligomers and cyclic products. nih.govacs.org However, by employing specific template molecules, the reaction can be directed towards the formation of a particular macrocycle size with remarkable selectivity. nih.govresearchgate.net For example, the use of a dicationic iodide salt as a template significantly enhances the yield of prism rsc.orgarene. nih.govacs.org The choice of template is crucial and its effectiveness is related to its binding affinity for the target macrocycle. nih.gov The synthesis of ethyl- and propyl-prism chinesechemsoc.orgarenes can even proceed in high yields without an external template, driven by an intramolecular "self-templating" effect where the alkyl chains fold into and stabilize the macrocyclic cavity. rsc.org

The following table summarizes the synthesis of prismarenes from this compound under various conditions, highlighting the role of templating in directing the self-assembly process.

| Monomer | Reagents | Template | Product(s) | Yield (%) | Reference(s) |

| This compound | Paraformaldehyde, TFA | None | Prism rsc.orgarene, 1,4-C-Prism rsc.orgarene | 0.3, 40 | nih.govacs.org |

| This compound | Paraformaldehyde, TFA | 4²⁺·2I⁻ | Prism rsc.orgarene, 1,4-C-Prism rsc.orgarene | 47, 16 | nih.govacs.org |

| This compound | Paraformaldehyde, TFA | Tetramethylammonium Iodide | Prism rsc.orgarene, 1,4-C-Prism rsc.orgarene | 32, 8 | nih.govacs.org |

| This compound | Paraformaldehyde, TFA | Tetraethylammonium Iodide | Prism chinesechemsoc.orgarene, 1,4-C-Prism rsc.orgarene, Prism rsc.orgarene | 20, 6, 0.3 | nih.govacs.orgresearchgate.net |

In the solid state, this compound and its derivatives exhibit rich and diverse self-assembly behaviors. The compound itself forms cocrystals with various partner molecules through π-π stacking and other non-covalent interactions. A notable example is the 1:1 cocrystal formed with N,N'-diethylpyromellitic diimide, where the electron-rich naphthalene system interacts favorably with the electron-poor diimide. researchgate.net

Role of 2,6 Dimethoxynaphthalene in Optoelectronic Materials and Devices

Organic Solar Cells (OSCs) and Photovoltaic Applications

The performance of organic solar cells is intrinsically linked to the nanoscale morphology of the active layer and the dynamics of charge transfer between donor and acceptor materials. Additives are often employed to control this morphology and enhance device efficiency.

While various naphthalene (B1677914) derivatives, such as 1-chloronaphthalene (B1664548) and 1-phenylnaphthalene, are utilized as solvent additives to optimize the active layer morphology in organic solar cells, the specific use of 2,6-dimethoxynaphthalene as a binary additive for this purpose is not extensively documented in scientific literature. Research has shown that additives can influence domain sizes and molecular packing, which are critical for efficient charge generation and transport, but direct studies employing this compound are not prominent.

Fluorescent Materials and Optical Devices

The rigid, planar structure and extended π-electron system of the naphthalene core make it an excellent scaffold for designing fluorescent molecules. nih.gov Naphthalene derivatives are known for their high quantum yields and photostability, making them candidates for organic electronic applications. nih.gov The 2,6-substitution pattern allows for the creation of symmetrical, "push-pull" or extended conjugated systems with tunable emission properties.

One notable example is the development of 2,6-distyrylnaphthalene derivatives. A novel donor-π-acceptor (D–π–A) chromophore, ASDSN [2-((4-((E)-2-(6-((E)-2,4-bis(methylsulfonyl)styryl)naphthalen-2-yl)vinyl)phenyl)(ethyl)amino)ethan-1-ol], was synthesized based on a 2,6-distyryl naphthalene core. rsc.orgrsc.org This compound exhibits fluorescence in the yellow region of the visible spectrum and demonstrates halochromism, changing its fluorescence from yellow to blue upon protonation. rsc.orgrsc.org Such pH-responsive behavior is valuable for sensing applications. rsc.org At a specific pH, the chromophore was observed to produce white light emission with a quantum yield of 13%, suggesting its potential for use in white light-emitting devices. rsc.orgrsc.org

The photophysical properties of these materials are highly sensitive to their environment. For instance, the ASDSN chromophore showed a strong fluorescence quantum yield of 0.49 in a non-polar solvent like xylene, but its fluorescence was quenched in more polar solvents. rsc.org This solvatochromic behavior is a key feature for environment-sensitive fluorescent probes. researchgate.net

Below is a data table summarizing the photophysical properties of the ASDSN chromophore.

| Property | Value | Conditions |

| Absorption Max (λ_abs) | 403–417 nm | In various solvents |

| Molar Extinction Coeff. (ε) | 15,300–56,200 M⁻¹cm⁻¹ | In various solvents |

| Emission Max (λ_em) | 557 nm | In Xylene |

| Stokes Shift | 5930 cm⁻¹ | In Xylene |

| Fluorescence Quantum Yield (Φ) | 0.49 | In Xylene |

| Fluorescence Quantum Yield (Φ) | 0.13 | At pH = 3.0 (White Light Emission) |

Data sourced from Panahi et al. (2021). rsc.orgrsc.org

Further research has focused on synthesizing fluorescent segmented conjugated polymers containing 2,6-distyrylnaphthalene chromophores. nih.gov These polymers have been investigated for their ability to detect nitroaromatics in aqueous media, demonstrating the utility of the 2,6-naphthalene core in chemical sensing applications. nih.gov

Development of π-Extended Systems

The this compound unit serves as a valuable building block for the synthesis of larger, π-extended conjugated systems used in organic electronics. mdpi.comuta.cl Replacing dialkoxyphenylene units with dialkoxynaphthalene analogs in conjugated polymers is a strategy to extend the conjugation and tune the material's optical and electrochemical properties. mdpi.com

While the 2,3-dialkoxynaphthalene isomer has been studied, research has also referenced the development of 2,6-dialkoxynaphthalene-based conjugated polymers. mdpi.com For example, a study on a 2,3-dialkoxynaphthalene-based copolymer, PEHONDTBT, compared its properties to previously reported 2,6-dialkoxynaphthalene-based copolymers, which had an absorption maximum (λ_max) of 552 nm and an optical band gap (E_g^opt) of 1.86 eV. mdpi.com Another semiconducting polymer, PBTADN, which alternates between a didecyloxy naphthalene unit and an electron-deficient group, was synthesized for use in organic thin-film transistors and solar cells. knu.ac.kr

Advanced Sensing Applications of 2,6 Dimethoxynaphthalene Derivatives

Chemical and Electrochemical Sensing Platforms

The structural framework of 2,6-dimethoxynaphthalene derivatives allows for their incorporation into various sensing systems. Through electropolymerization, these molecules can form stable, functional films on electrode surfaces, providing a foundation for robust electrochemical sensors. Furthermore, their inherent fluorescence is leveraged in the design of optical sensing mechanisms.

Peroxynitrite Sensors

A notable application of this compound derivatives is in the detection of peroxynitrite (PON), a potent oxidizing and nitrating agent relevant to oxidative stress in biological systems. Researchers have successfully developed an amperometric sensor for peroxynitrite by electropolymerizing 2,6-dihydroxynaphthalene (B47133) (2,6-DHN), a related derivative, onto the surface of a screen-printed carbon electrode (SPCE). mdpi.comdntb.gov.ua

The process involves depositing a thin, homogenous film of poly(2,6-DHN) onto the carbon electrode using cyclic voltammetry. mdpi.com This modified electrode, designated as poly(2,6-DHN)/SPCE, demonstrates excellent electrocatalytic activity for the oxidation of peroxynitrite in alkaline solutions at the low potential range of 0–100 mV. mdpi.com The sensor's ability to operate at such low potentials is advantageous as it minimizes interference from other electroactive species that might be present in biological samples. mdpi.com

When integrated into a flow injection analysis (FIA) system, the sensor exhibits high sensitivity and reliability for peroxynitrite measurements. mdpi.comdntb.gov.ua The system provides a linear response to peroxynitrite concentrations ranging from 2 to 300 μM, with a low limit of detection (LOD) of 0.2 μM. mdpi.comdntb.gov.ua The developed sensor is characterized by good selectivity, stability, and reproducibility, making it a promising tool for applications in clinical analysis. mdpi.com

| Sensor Characteristics for Peroxynitrite (PON) Detection | |

| Sensor Material | Poly(2,6-dihydroxynaphthalene) on Screen-Printed Carbon Electrode (poly(2,6-DHN)/SPCE) |

| Analyte | Peroxynitrite (PON) |

| Detection Principle | Amperometric (Electrocatalytic Oxidation) |

| Operating Potential | 0–100 mV |

| Linear Range | 2 to 300 μM |

| Limit of Detection (LOD) | 0.2 μM |

| Sensitivity | 4.12 nA·μM⁻¹ |

| Platform | Flow Injection Analysis (FIA) |

Humidity Sensors

Derivatives of this compound are also utilized in the fabrication of humidity sensors, primarily through their integration into Covalent Organic Frameworks (COFs). COFs are a class of porous, crystalline polymers with highly ordered structures that make them suitable for sensing applications. mdpi.comresearchgate.net

Specifically, 2,6-dihydroxynaphthalene-1,5-dicarbaldehyde (B1595670) (DHNDA) has been used as a building block to synthesize a crystalline COF known as TAPP-DHNDA-COF. mdpi.comresearchgate.net This material is created through the solvothermal condensation reaction between DHNDA and 2,4,6-tris(4-aminophenyl) pyridine (B92270) (TAPP). mdpi.com

A hybrid material developed by coating TAPP-DHNDA-COF nanofibers onto the surface of aramid fibers exhibits reversible, colorimetric humidity-sensitive properties. researchgate.net This sensing capability is attributed to the equilibrium of keto-iminol tautomerism within the COF structure, which is perturbed by the presence of water molecules. researchgate.net As the relative humidity increases from 20% to 100%, the material undergoes a distinct color change from yellow to red, providing a visual indication of the ambient humidity level. researchgate.net This makes it a promising material for real-time, visual humidity monitoring. researchgate.net

| Humidity Sensor Based on 2,6-DHN Derivative | |

| Sensing Material | TAPP-DHNDA-COF / Aramid Hybrid |

| Key Component | 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde (DHNDA) |

| Detection Principle | Colorimetric (Keto-iminol Tautomerism) |

| Analyte | Water Vapor (Humidity) |

| Observed Change | Color shifts from yellow to red with increasing humidity |

Fluorescence-Based Sensing Mechanisms

The inherent luminescent properties of this compound derivatives make them excellent candidates for fluorescence-based sensors. These sensors often operate on the principle of fluorescence quenching, where the presence of a target analyte decreases the fluorescence intensity of the sensing material. nih.govrsc.org

An electrochemically synthesized polymer, poly(this compound), has been shown to be a sensitive fluorescent sensor for the pesticide imidacloprid (B1192907). nih.govrsc.org The interaction between the polymer and imidacloprid leads to significant quenching of the polymer's fluorescence. nih.gov This phenomenon is the basis for the detection and quantification of the pesticide.

The primary mechanism responsible for this quenching is believed to be Förster Resonance Energy Transfer (FRET). nih.govresearchgate.net FRET is a distance-dependent energy transfer process where an excited fluorophore (the polymer) non-radiatively transfers its energy to an acceptor molecule (the analyte) when they are in close proximity. nih.govresearchgate.net Other potential mechanisms that can lead to fluorescence quenching in such systems include photoinduced electron transfer (PET), where an electron is transferred between the sensor and the analyte, and the inner filter effect (IFE), which involves the absorption of excitation or emission light by the analyte. rsc.orgresearchgate.net

| Fluorescence Sensing of Imidacloprid | |

| Sensing Material | Poly(this compound) |

| Analyte | Imidacloprid (Pesticide) |

| Detection Principle | Fluorescence Quenching |

| Proposed Mechanism | Förster Resonance Energy Transfer (FRET) |

Biosensor Development and Analytical Applications

The utility of this compound derivatives extends to the field of biosensing, where they serve as robust platforms for the immobilization of biological recognition elements, such as enzymes. The resulting biosensors can be used for a variety of analytical applications.

Poly(2,6-dihydroxynaphthalene) films have proven to be an excellent support for enzyme immobilization. mdpi.com In one application, alcohol oxidase (AOX) was immobilized within a polymer film created by the electropolymerization of 2,6-dihydroxynaphthalene (2,6-DHN) and 2-(4-aminophenyl)-ethylamine (AP-EA). tandfonline.com Glutaraldehyde is used to covalently link the enzyme to the amino groups present in the polymer matrix. tandfonline.com This creates an amperometric enzyme biosensor designed for the quantification of alcohol. tandfonline.com The non-conducting nature of such electropolymerized films can also act as a selective barrier, preventing electroactive interfering substances from reaching the electrode surface while allowing the target analyte to react with the immobilized enzyme. tandfonline.com

The analytical applications of these derivatives are exemplified by the peroxynitrite sensor, which is integrated into a flow injection analysis (FIA) system for automated, rapid, and reproducible measurements. mdpi.com This combination of a selective sensing material with an efficient analytical technique highlights the practical potential of this compound derivatives in routine laboratory analysis and diagnostics.

Theoretical and Computational Studies of 2,6 Dimethoxynaphthalene

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of 2,6-dimethoxynaphthalene at a molecular level. These methods allow for the precise modeling of its electronic landscape and spectroscopic behavior.

Density Functional Theory (DFT) has become a primary tool for investigating naphthalene (B1677914) derivatives due to its balance of computational cost and accuracy. For molecules structurally related to this compound, such as 2,6-dimethylnaphthalene (B47086) and 2,6-dihydroxynaphthalene (B47133), DFT methods, particularly using the B3LYP functional, have been extensively applied. ijarst.comuc.cl These applications typically involve geometry optimization to find the most stable molecular conformation and the calculation of vibrational frequencies. ijarst.comopenscienceonline.com

The process begins with the optimization of the molecule's geometry, which seeks the minimum on the potential energy surface to predict the equilibrium structure. openscienceonline.com For instance, in studies of 2,6-dimethylnaphthalene, geometry optimization calculations were performed assuming Cₛ symmetry using the GAUSSIAN 03 software package with B3LYP levels of theory and basis sets like 6-31G* and 6-311+G**. ijarst.com Once the optimized structure is obtained, vibrational frequency calculations are performed at the same level of theory to ensure that a true minimum has been found, which is confirmed by the absence of imaginary frequencies. openscienceonline.comgoogle.com The calculated vibrational frequencies (e.g., for IR and Raman spectra) can then be compared with experimental data, often showing good agreement. ijarst.com DFT has also been used to study the thermodynamics of reactions involving derivatives of 2,6-dihydroxynaphthalene, calculating parameters such as enthalpy, entropy, and Gibbs free energy to understand diastereoselectivity and configurational preferences. uc.clresearchgate.net

Table 1: Representative DFT Functionals and Basis Sets Used in Studies of Naphthalene Derivatives

| Compound Family | DFT Functional | Basis Set(s) | Application | Reference(s) |

|---|---|---|---|---|

| Dimethylnaphthalenes | B3LYP | 6-31G*, 6-311+G** | Geometry Optimization, Vibrational Frequencies | ijarst.comopenscienceonline.com |

| Dihydroxynaphthalenes | B3LYP | Not Specified | Reaction Thermodynamics, Spectroscopic Analysis | researchgate.net |

This table is illustrative of methods used for structurally similar compounds.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. semanticscholar.orgwuxibiology.com

The HOMO-LUMO energy gap (ΔE) is a crucial parameter that indicates the kinetic stability of a molecule. semanticscholar.org A large gap suggests high stability and low reactivity, as more energy is required for electronic excitation. semanticscholar.org Conversely, a small gap implies higher reactivity. semanticscholar.org For aromatic compounds like naphthalenes, these calculations help predict their behavior in reactions and their potential as electronic materials. For example, the introduction of oxygen-containing functional groups, such as the methoxy (B1213986) groups in this compound, has been shown to narrow the HOMO-LUMO gap in related systems. thieme-connect.com In a computational study of naphthalene, the HOMO-LUMO gap calculated with DFT at the aug-cc-pVQZ basis set was found to be 4.75 eV. samipubco.com The analysis of HOMO and LUMO energy levels is also critical in understanding charge-transfer interactions in complexes where this compound acts as the electron donor. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules, providing insights into their UV-visible absorption spectra and photophysical properties. researchgate.netfaccts.de This method can calculate excitation energies, which correspond to the absorption of light, and oscillator strengths, which relate to the intensity of the absorption bands. psicode.org

TD-DFT has been successfully applied to derivatives of 2,6-dihydroxynaphthalene to reproduce and explain their experimental UV-vis spectra. nih.gov In these studies, the calculations helped to understand how factors like intramolecular hydrogen bonding affect the electronic state of the naphthalene π-system, leading to significant shifts in absorption wavelengths. nih.gov Furthermore, TD-DFT has been used to investigate charge-transfer (CT) complexes. In a study of a tethered donor-acceptor system, this compound was used as the donor, and a CT band observed experimentally was assigned and analyzed with the aid of calculations. wiley.com While TD-DFT is widely used, it is known that standard functionals can sometimes provide an unbalanced treatment of certain excited states, particularly in large π-systems, which requires careful selection of the functional. researchgate.net

Intermolecular Interactions and Molecular Recognition Modeling

Computational modeling is essential for understanding the non-covalent interactions that govern how this compound recognizes and assembles with other molecules. These models elucidate the formation of complex supramolecular architectures.

Although this compound itself lacks hydrogen bond donor groups, its oxygen atoms can act as hydrogen bond acceptors. nih.gov This capability allows it to participate in hydrogen bonding networks when co-crystallized with suitable hydrogen bond donor molecules. Investigations of co-crystals involving dialkoxynaphthalene derivatives and other components have revealed stabilizing arrays of hydrogen bonds between adjacent stacks. researchgate.net

In derivatives such as 2,6-dihydroxynaphthalene carbaldehydes, the interplay of hydroxyl and carbonyl groups can lead to the formation of strong intramolecular hydrogen bonds. nih.gov Theoretical studies on these systems have shown that the formation of these hydrogen bonds significantly influences the geometry and aromaticity of the naphthalene rings. nih.gov Computational methods, particularly DFT, can also be used to quantify the strength of these interactions. For instance, in a co-crystal involving the related 1,5-dihydroxynaphthalene, the binding energy of an O–H···N hydrogen bond was calculated to be -3.05 kcal mol⁻¹, highlighting its contribution to the stability of the crystal structure. rsc.org

As an electron-rich aromatic system, this compound is an excellent π-donor, readily engaging in π-stacking and donor-acceptor (or charge-transfer) interactions. researchgate.net These interactions are fundamental to its use in supramolecular chemistry. In co-crystals with π-electron-deficient molecules (acceptors), this compound forms alternating donor-acceptor stacks. researchgate.net

DFT calculations are used to model these interactions and quantify their strength. For example, the complexation energy of a π–π stacked dimer between a π-acidic and a π-basic molecule was calculated to be -9.1 kcal mol⁻¹ in the gas phase, an interaction on the order of a strong hydrogen bond. acs.org In a system where this compound was paired with 4-cyano-N-methylpyridinium (an acceptor), a charge-transfer complex was formed, and its folded, face-to-face stacked structure was analyzed using DFT calculations at the B3LYP/6-31G(d) level. wiley.com Such studies confirm that this compound is an effective component for constructing supramolecular assemblies driven by complementary π-electron interactions. researchgate.net

Table 2: Investigated Intermolecular Interactions Involving Naphthalene Derivatives

| Interaction Type | System/Derivative | Computational Method | Finding | Reference(s) |

|---|---|---|---|---|

| Hydrogen Bonding | This compound co-crystal | X-Ray Crystallography | Stabilizing array of hydrogen bonds observed. | researchgate.net |

| Hydrogen Bonding | Dihydroxynaphthalene carbaldehydes | Ab initio / DFT | Intramolecular H-bonds affect geometry and aromaticity. | nih.gov |

| Hydrogen Bonding | 1,5-Dihydroxynaphthalene:TCNQ co-crystal | DFT (B3LYP/6-31G(d,p)) | O–H···N bond energy calculated as -3.05 kcal mol⁻¹. | rsc.org |

| π-Stacking / Donor-Acceptor | This compound / Acceptor | DFT (B3LYP/6-31G(d)) | Optimized folded, face-to-face stacked CT complex. | wiley.com |

Conformational Analysis and Dynamics

The conformational landscape of this compound is primarily defined by the orientation of the two methoxy (-OCH₃) groups relative to the rigid naphthalene plane. The rotation around the C(aryl)-O bonds gives rise to various conformers with different energies and populations at equilibrium. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to explore these conformational possibilities and the dynamics of their interconversion. researchgate.netmdpi.com

The primary goal of conformational analysis is to locate the structures that correspond to energy minima on the potential energy surface and the transition states that connect them. For this compound, the key dihedral angles are C-C-O-C, which describe the rotation of the methyl group relative to the aromatic ring. The methoxy groups can be oriented in a syn-planar, anti-planar, or non-planar (orthogonal) fashion with respect to the naphthalene ring.

Studies on similar aromatic ethers have shown that planar conformations are often stabilized by conjugation between the oxygen lone pairs and the aromatic π-system. However, steric hindrance between the methyl group's hydrogen atoms and the adjacent hydrogen atom on the naphthalene ring (at the C1 and C5 positions) can destabilize fully planar structures. Therefore, the lowest energy conformers are typically slightly twisted from a perfectly planar arrangement.

The barriers to internal rotation of these methoxy groups can be calculated, representing the energy required to move from one stable conformation to another. While specific, detailed published studies on the rotational barriers of this compound are not prevalent, research on the closely related isomer, 2,7-dimethoxynaphthalene, has been conducted, indicating the scientific interest in the rotational dynamics of such systems. capes.gov.br Methodologies for these calculations are well-established, often using functionals like B3LYP in combination with appropriate basis sets, and may include solvation models to simulate behavior in different solvents. mdpi.comrsc.org

Table 1: Representative Conformations and Energetics of this compound Note: The relative energies are illustrative and would require specific quantum chemical calculations for precise values. The most stable conformer is assigned a relative energy of 0.00.

| Conformer Description | Dihedral Angle (C1-C2-O-CH3) | Dihedral Angle (C5-C6-O-CH3) | Predicted Relative Energy (kcal/mol) |

| Anti-planar (Lowest Energy) | ~180° | ~180° | 0.00 |

| Syn-planar | ~0° | ~0° | > 2.0 |

| Syn-Anti | ~0° | ~180° | > 1.0 |

| Orthogonal Transition State | ~90° | ~180° | High (Rotational Barrier) |

Molecular dynamics (MD) simulations can further build upon these quantum mechanical findings to explore the dynamic behavior of this compound in solution over time, providing a more complete picture of its structural flexibility. mdpi.com

Catalysis Mechanism Investigations through Computational Chemistry

Computational chemistry is an indispensable tool for investigating reaction mechanisms, particularly in catalysis where intermediates and transition states are fleeting and difficult to characterize experimentally. For derivatives of naphthalene, theoretical studies have been crucial in understanding and optimizing synthetic routes.

While specific computational studies on the catalysis of this compound are not widely published, extensive research on the synthesis of the structurally similar and industrially important compound 2,6-dimethylnaphthalene (2,6-DMN) provides a strong proxy for the methodologies used. researchgate.netresearchgate.netscirp.org These studies often focus on shape-selective catalysis using zeolites.

Computational investigations, typically using DFT or hybrid methods like ONIOM, can model the reactant molecules within the pores of a catalyst, such as a zeolite. researchgate.netorcid.org This approach allows researchers to:

Determine the most likely adsorption sites and geometries of the reactants.

Calculate the activation energies for different reaction pathways (e.g., methylation at different positions on the naphthalene ring).

Explain the origin of shape selectivity, where the confined environment of the catalyst's pores sterically favors the formation of one isomer (like the 2,6-substituted product) over others.

For example, in the synthesis of related compounds, DFT studies have shown that the transition state leading to the 2,6-isomer is stabilized within the zeolite channels, resulting in a lower activation energy and thus higher product selectivity. Similar principles apply to understanding the synthesis of this compound or its derivatives. Computational modeling can predict the thermodynamic stability of different isomers and their transition states, guiding the choice of catalysts and reaction conditions to maximize the yield of the desired product.

Furthermore, DFT calculations have been applied to understand the mechanism of oxidative coupling reactions involving precursors like 2,6-dimethoxyphenol (B48157). wiley.com These studies can predict chemoselectivity by analyzing the electronic properties of the reactants, such as oxidation potentials and nucleophilicity, providing a rationale for why certain cross-coupling products are formed preferentially. wiley.com

Table 2: Application of Computational Chemistry in Naphthalene Derivative Synthesis

| Reaction Type | Compound/Reactant Studied | Computational Method | Key Mechanistic Insight |

|---|---|---|---|

| Isomerization | 1,5-DMN to 2,6-DMN | ONIOM(M06-L/6-31G(d,p):UFF) | The mechanism involves protonation, a rate-determining methyl shift, and deprotonation within the zeolite catalyst. researchgate.netorcid.org |

| Alkylation | Naphthalene to 2,6-DMN | DFT | Analysis of shape-selectivity in ZSM-5 zeolite pores. scirp.orgscielo.br |

| Difluoromethoxylation | 2,6-dihydroxynaphthalene | DFT | Predicts thermodynamic stability of isomers and transition states, guiding synthetic routes for enhanced 2,6-selectivity in zeolites. |

| Oxidative Coupling | 2,6-dimethoxyphenol | DFT | Chemoselectivity is governed by differences in reactant oxidation potentials and nucleophilicity (ΔN), which can be calculated to predict product yields. wiley.com |

These examples underscore the power of computational chemistry to provide a molecule-level understanding of catalytic processes, enabling the rational design of more efficient and selective syntheses for compounds like this compound.

Structure Property Relationships in 2,6 Dimethoxynaphthalene Research

Influence of Substituent Effects on Material Properties

The introduction of different functional groups to a core molecule, such as 2,6-dimethoxynaphthalene, can significantly alter its electronic structure, stability, and intermolecular interactions. This principle is a cornerstone of materials science, allowing for the fine-tuning of properties for specific applications. rsc.org

The methoxy (B1213986) groups in this compound enhance its solubility in organic solvents and influence its electronic properties. cymitquimica.com Altering these or other substituents can lead to significant changes. For instance, replacing methoxy groups with difluoromethoxy groups is expected to increase resistance to electrophilic substitution and enhance thermal stability due to the high electronegativity of fluorine. This modification would likely decrease polarity compared to this compound.

In the context of charge-transfer systems, modifications to the substituents of a bicyclic aromatic system can disrupt cofacial stacking. However, they can still allow for aromatic donor-acceptor stacking and the formation of 2D sheets in the solid state. researchgate.net The nature of the substituent also plays a crucial role in the properties of metal-organic frameworks, affecting not only electronic properties but also structure, stability, and adsorption sites. rsc.org

Research on phenylene-ethynylenes has shown that tuning non-covalent interactions between side-chain substituents and the main-chain can control the conformation and aggregation of chromophores. mit.edu Specifically, electron-releasing substituents favor cofacial fluoroarene-arene interactions, leading to a twisted backbone and interrupted intramolecular conjugation. mit.edu

The position of methyl groups in dimethylnaphthalene (DMN) isomers significantly affects their response electric properties, such as longitudinal polarizability and first-order hyperpolarizability. nih.gov For α,α-DMN isomers, the trend for these properties is 2,6-DMN < 2,7-DMN < 2,3-DMN. nih.gov

Table 1: Influence of Substituents on Material Properties

| Parent Compound/System | Substituent Modification | Observed Effect on Properties |

|---|---|---|

| This compound | Replacement of -OCH₃ with -OCF₂ | Expected increase in thermal stability and resistance to electrophilic substitution. |

| Bicyclic Aromatic System | Alteration of substituents | Disruption of cofacial stacking, but retention of donor-acceptor stacking. researchgate.net |

| Phenylene-ethynylenes | Introduction of electron-releasing groups | Favors cofacial fluoroarene-arene interactions, leading to twisted conformation. mit.edu |

Correlation of Molecular Architecture with Mesomorphic Behavior

For instance, 2,6-disubstituted naphthalene (B1677914) derivatives with a more rod-like shape tend to exhibit distinct liquid crystalline phase transitions. oup.com The introduction of a mesogenic cyanobiphenylyl side chain to a dialkoxynaphthalene core has been shown to induce liquid crystallinity. oup.com In a series of 2,6-di(4'-n-alkoxybenzoyloxy)naphthalene derivatives, all were found to form nematic phases, with longer-chain versions also showing smectic C phases at lower temperatures. sfu.ca Interestingly, while melting temperatures were highly dependent on molecular symmetry, clearing transitions were less affected. sfu.ca Low-symmetry molecules in this series demonstrated a greater tendency to form smectic C phases. sfu.ca

The length of terminal alkyl chains is another critical factor. In some series of 2,6-disubstituted naphthalene derivatives, a smectic A mesophase appears from the butoxy or ethoxy derivative onwards and persists for longer chain lengths. researchgate.net The core structure of the molecule also dictates the type of mesophase. Kinked moieties like naphthalene and quinoline (B57606) can still exhibit a nematic phase. mdpi.com

In bent-core liquid crystals based on dihydroxynaphthalene, the bent angle of the core and the distance between the side wings are crucial for the formation of specific banana-shaped smectic phases. tandfonline.com For example, derivatives with a 120° bent angle can form a chiral blue phase, while asymmetrically substituted versions may form a typical antiferroelectric B2 phase. tandfonline.com Even a small bent angle of 60° can lead to a chiral blue phase, highlighting the importance of the distance between side wings. tandfonline.com

Table 2: Mesomorphic Behavior of Substituted Naphthalene Derivatives

| Naphthalene Derivative Core | Substituents/Molecular Feature | Observed Mesophase(s) |

|---|---|---|

| 2,6-Dialkoxynaphthalene | Mesogenic cyanobiphenylyl side chain | Nematic. oup.com |

| 2,6-di(4'-n-alkoxybenzoyloxy)naphthalene | Symmetrical and unsymmetrical alkoxy chains | Nematic, Smectic C (with longer chains). sfu.ca |

| 2,6-disubstituted naphthalene Schiff base-ester | Terminal alkoxy chains | Nematic, Smectic A (with longer chains). researchgate.net |

| 2-(6-alkoxynaphthalen-2-yl)-6-methoxyquinolines | Kinked naphthalene and quinoline core | Nematic. mdpi.com |

| Bent-core dihydroxynaphthalene | 120° bent angle | Chiral blue phase. tandfonline.com |

Impact of Structural Modifications on Optical and Electronic Characteristics

Structural modifications to the this compound framework have a significant impact on its optical and electronic properties, such as fluorescence, absorption, and charge transport characteristics. These changes are directly linked to alterations in the electronic distribution and conjugation within the molecule.

The introduction of a cyanobiphenylyl mesogenic core to a dialkoxynaphthalene results in materials with intense bluish emission in solid, liquid crystal, and isotropic liquid states. oup.com In multilayer 3D chiral polymers, incorporating a dimethoxynaphthalene unit can shift the excitation wavelength to a longer wavelength, indicating a lower energy transition. mdpi.com This is attributed to the influence of the substituent groups altering the electronic distribution and conjugation length. mdpi.com The methoxy group, in this case, can lead to an additional peak in the emission spectrum due to enhanced intramolecular charge transfer. mdpi.com